5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
CAS No.:
VCID: VC15849917
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a chemical compound with the molecular formula CHNO, and a molecular weight of 242.27 g/mol . It is a derivative of nicotinic acid, featuring a methyl group and a methyl(phenyl)amino group attached to the pyridine ring structure. This compound is recognized for its potential biological activities and therapeutic applications, particularly in medicinal chemistry. Synthesis MethodsThe synthesis of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through various chemical methods involving nicotinic acid derivatives and appropriate reagents such as anilines or their derivatives. These reactions typically involve multi-step processes that may include condensation reactions, substitution reactions, or other organic transformations.
Biological ActivitiesResearch indicates that 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid exhibits diverse biological activities due to its structural complexity:
Structural Similarities and DifferencesThe unique combination of functional groups in 5-Methyl-6-(methyl(phenyl))aminonicotinic acid enhances its bioactivity compared to simpler analogs like those lacking specific substitutions:
Table: Comparison of Nicotic Acid Derivatives
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid | ||||||||||||||||||||
Molecular Formula | C14H14N2O2 | ||||||||||||||||||||
Molecular Weight | 242.27 g/mol | ||||||||||||||||||||
IUPAC Name | 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | ||||||||||||||||||||
Standard InChIKey | PVJAVICIXRGSDE-UHFFFAOYSA-N | ||||||||||||||||||||
Canonical SMILES | CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O | ||||||||||||||||||||
PubChem Compound | 79884610 | ||||||||||||||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume